molecular formula C22H19N3O B11050996 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide

2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide

Cat. No.: B11050996
M. Wt: 341.4 g/mol
InChI Key: UMCUDUDYARDRRU-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is substituted with a pyrrole ring and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as benzylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the carboxamide group.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazo[4,5-c]quinoline derivatives: These compounds share a similar quinoline core structure but differ in the presence of an imidazole ring instead of a pyrrole ring.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives: These compounds contain a pyrrole ring and a benzoic acid moiety, similar to the target compound.

Uniqueness

2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, a pyrrole ring, and a carboxamide group

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-N-[(4-pyrrol-1-ylphenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H19N3O/c1-16-14-20(19-6-2-3-7-21(19)24-16)22(26)23-15-17-8-10-18(11-9-17)25-12-4-5-13-25/h2-14H,15H2,1H3,(H,23,26)

InChI Key

UMCUDUDYARDRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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